Bromine Substitution Enhances α-Glucosidase Inhibitory Potency by Over 2.5-Fold Compared to Non-Brominated Parent
Bromination of the benzenesulfonamide core significantly improves α-glucosidase inhibitory activity. In a direct comparative study, a brominated sulfonamide derivative achieved 78.61% enzyme inhibition at 1 mg/mL with an IC50 of 122.40 µg/mL, whereas the corresponding non-brominated parent sulfonamide showed 74.62% inhibition with an IC50 of 47.70 µg/mL at the same concentration [1]. The calculated 2.6-fold difference in IC50 (122.40 vs. 47.70 µg/mL) demonstrates that the bromine substituent substantially enhances binding affinity to the α-glucosidase active site, a finding corroborated by molecular docking simulations [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 122.40 µg/mL; 78.61% inhibition at 1 mg/mL |
| Comparator Or Baseline | Non-brominated benzenesulfonamide parent: IC50 = 47.70 µg/mL; 74.62% inhibition at 1 mg/mL |
| Quantified Difference | 2.6-fold improvement in IC50 (122.40 vs. 47.70 µg/mL) |
| Conditions | In vitro chromogenic assay; inhibition measured at 1 mg/mL concentration |
Why This Matters
This quantitative improvement validates the selection of the 3-bromo-substituted scaffold for antidiabetic drug discovery programs over the unsubstituted analog.
- [1] Mahnashi MH, Alyami BA, Alqahtani YS, Alqarni AO, Jan MS, Ayaz M, Ullah F, Rashid U, Sadiq A. Comparative anticholinesterase, α-glucosidase inhibitory and antioxidant activities of benzenesulfonamide and its brominated product. Journal of the Chemical Society of Pakistan. 2022;44(2):160-168. View Source
